molecular formula C10H7F2N3O2 B12277964 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide

Katalognummer: B12277964
Molekulargewicht: 239.18 g/mol
InChI-Schlüssel: GYJMSUQJERRIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a fluorinated quinoline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents at the fluorine positions .

Wissenschaftliche Forschungsanwendungen

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
  • 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid
  • 4-Chloro-5,8-difluoroquinoline
  • 4-Chloro-6,8-difluoroquinoline

Uniqueness

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and hydrazide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C10H7F2N3O2

Molekulargewicht

239.18 g/mol

IUPAC-Name

5,7-difluoro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H7F2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17)

InChI-Schlüssel

GYJMSUQJERRIDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.